

Degradation Profile of Sofosbuvir: A Technical Guide

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Compound of Interest

Compound Name: Sofosbuvir impurity G

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation profile of the direct-acting antiviral agent, Sofosbuvir. Understanding the stability of a drug substance under various environmental conditions is a critical component of the drug development process, ensuring the safety, efficacy, and quality of the final pharmaceutical product. This document summarizes the degradation behavior of Sofosbuvir under stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, details the experimental protocols for conducting forced degradation studies, and presents the analytical methodologies for the identification and quantification of degradation products.

Executive Summary

Forced degradation studies reveal that Sofosbuvir is susceptible to degradation under acidic, alkaline, and oxidative conditions.^{[1][2][3][4]} Conversely, the drug demonstrates notable stability under thermal and photolytic stress.^{[1][2][3]} The primary degradation pathways involve hydrolysis of the ester and phosphoramidate moieties, leading to the formation of several key degradation products. This guide provides a consolidated summary of the quantitative data from various studies and outlines the methodologies to replicate these findings.

Quantitative Degradation Data

The following tables summarize the quantitative data on Sofosbuvir degradation under various stress conditions, compiled from multiple studies. These tables are designed for easy

comparison of the drug's stability profile.

Table 1: Degradation of Sofosbuvir under Hydrolytic Conditions

Stress Condition	Reagent Concentration	Temperature	Duration	% Degradation	Reference
Acidic Hydrolysis	0.1 N HCl	70°C	6 hours	23%	[1][2]
Acidic Hydrolysis	1 N HCl	80°C	10 hours	8.66%	[3]
Acidic Hydrolysis	0.1 N HCl	60°C	6 hours	6.7%	[4]
Acidic Hydrolysis	1 M HCl	Not Specified	4 hours	26%	[5]
Alkaline Hydrolysis	0.1 N NaOH	70°C	10 hours	50%	[1][2]
Alkaline Hydrolysis	0.5 N NaOH	60°C	24 hours	45.97%	[3]
Alkaline Hydrolysis	0.1 N NaOH	60°C	6 hours	8.9%	[4]

Table 2: Degradation of Sofosbuvir under Oxidative, Thermal, and Photolytic Conditions

Stress Condition	Reagent/Condition	Temperature	Duration	% Degradation	Reference
Oxidative Degradation	3% H ₂ O ₂	Room Temperature	7 days	19.02%	[1][2]
Oxidative Degradation	30% H ₂ O ₂	80°C	2 days	0.79%	[3]
Oxidative Degradation	3% H ₂ O ₂	Room Temperature	15 minutes	8.1%	[4]
Thermal Degradation	50°C	21 days	No degradation	[1][2]	
Thermal Degradation	110°C	24 hours	Not Specified	[4]	
Photolytic Degradation	Direct Sunlight	Ambient	21 days	No degradation	[1][2]
Photolytic Degradation	UV light at 254 nm	Ambient	24 hours	No degradation	[3]

Identification of Major Degradation Products

Several degradation products (DPs) of Sofosbuvir have been identified and characterized using techniques such as LC-MS. The table below lists the major degradation products reported in the literature.

Table 3: Major Degradation Products of Sofosbuvir

Degradation Condition	Degradation Product (DP)	m/z	Proposed Structure/Ident ity	Reference
Acidic Hydrolysis	DP I	488	Hydrolysis product	[1][2]
Acidic Hydrolysis	-	416.08	(R)- ((2R,3R,4R,5R)- 5-(2,4-dioxo-3,4- dihydropyrimidin- 1(2H)-yl)-4- fluoro-3-hydroxy- 4- methylethyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate	[3]
Alkaline Hydrolysis	DP II	393.3	Hydrolysis product	[1][2]
Alkaline Hydrolysis	Impurity-A	453.13	(S)-isopropyl 2- ((R)- (((2R,3R,4R,5R)- 5-(2,4-dioxo-3,4- dihydropyrimidin- 1(2H)-yl)-4- fluoro-3-hydroxy- 4- methylethyltetrahydrofuran-2-yl)methoxy) (hydroxy)phosphorylamino)propanoate	[3]
Alkaline Hydrolysis	Impurity-B	411.08	(S)-2-((R)- (((2R,3R,4R,5R)- 5-(2,4-dioxo-3,4-	[3]

dihydropyrimidin-
1(2H)-yl)-4-
fluoro-3-hydroxy-
4-
methylethyltetrahydrofuran-2-
yl)methoxy)
(hydroxy)phosphorylamino)propionic acid

Oxidative Degradation	DP III	393	Oxidative product	[1] [2]
Oxidative Degradation	-	527.15	Oxidative degradation product	[3]

Experimental Protocols

The following section provides detailed methodologies for conducting forced degradation studies on Sofosbuvir, based on protocols cited in the scientific literature.

Preparation of Sofosbuvir Stock Solution

A standard stock solution of Sofosbuvir is typically prepared by accurately weighing 100 mg of the drug substance and dissolving it in a 100 mL volumetric flask with methanol.[\[2\]](#) The solution is sonicated for approximately 20 minutes to ensure complete dissolution, and then the volume is made up to the mark with methanol. This yields a concentration of 1000 µg/mL. Working solutions of desired concentrations (e.g., 50 µg/mL) are prepared by further dilution with the appropriate solvent.[\[2\]](#)

Acidic Degradation

- Protocol 1: A solution of Sofosbuvir is refluxed in 0.1 N hydrochloric acid (HCl) at a temperature of 70°C for 6 hours.[\[2\]](#)
- Protocol 2: Sofosbuvir is dissolved in 1 N HCl and refluxed at 80°C for 10 hours.[\[3\]](#)

- Post-Stress Treatment: After the specified duration, the solution is cooled to room temperature, neutralized with an equivalent concentration of sodium hydroxide (NaOH), and diluted with a suitable solvent (e.g., methanol) to the desired concentration for analysis.[2][3]

Alkaline Degradation

- Protocol 1: A solution of Sofosbuvir is refluxed in 0.1 N sodium hydroxide (NaOH) at 70°C for 10 hours.[2]
- Protocol 2: Sofosbuvir is dissolved in 0.5 N NaOH and kept at 60°C for 24 hours.[3]
- Post-Stress Treatment: Following the stress period, the solution is cooled and neutralized with an equivalent concentration of hydrochloric acid (HCl). The neutralized solution is then diluted to the target concentration for analysis.[2][3]

Oxidative Degradation

- Protocol 1: A solution of Sofosbuvir is exposed to 3% hydrogen peroxide (H₂O₂) at room temperature for 7 days.[2] To quench the reaction, the solution can be heated in a boiling water bath for 10 minutes to remove excess peroxide.[2]
- Protocol 2: Sofosbuvir is dissolved in 30% H₂O₂ and heated at 80°C for two days.[3]
- Post-Stress Treatment: The resulting solution is diluted with a suitable solvent to the final concentration required for analysis.[2][3]

Thermal Degradation

A stock solution of Sofosbuvir (e.g., 1000 µg/mL in methanol) is exposed to a temperature of 50°C in a hot air oven for a period of 21 days.[2] Solid drug substance can also be subjected to dry heat at higher temperatures (e.g., 110°C for 24 hours).[4] Samples are withdrawn at appropriate time points, diluted to the analytical concentration, and analyzed.

Photolytic Degradation

A stock solution of Sofosbuvir is exposed to direct sunlight for 21 days.[2] Alternatively, the solid drug substance can be exposed to UV radiation at a wavelength of 254 nm for 24 hours in a

photostability chamber.[3] Samples are then prepared for analysis by dissolving and diluting to the required concentration.

Analytical Methodology

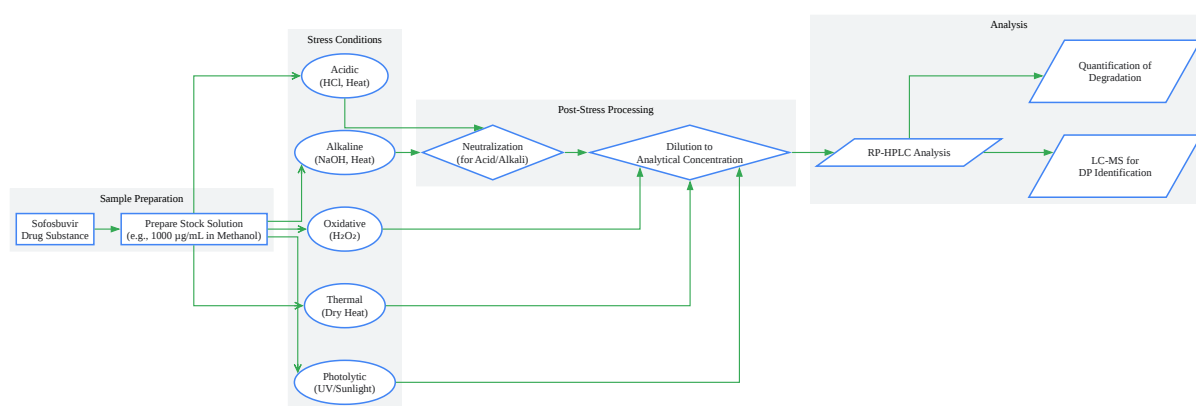
A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for this purpose.

Table 4: Typical RP-HPLC Method Parameters for Sofosbuvir Degradation Studies

Parameter	Description
Column	C18 (e.g., Symmetry C18, 4.6 x 250 mm, 5 µm; X-Bridge C18, 100 x 4.6 mm, 2.5 µm)[3][4]
Mobile Phase	A mixture of Methanol and Water (often with 0.1% formic acid), in ratios such as 50:50 (v/v) or 70:30 (v/v)[2][6]
Flow Rate	Typically 1.0 mL/min or 1.5 mL/min[2][4]
Detection Wavelength	260 nm or 261 nm[3][6]
Injection Volume	20 µL[2]
Column Temperature	Ambient

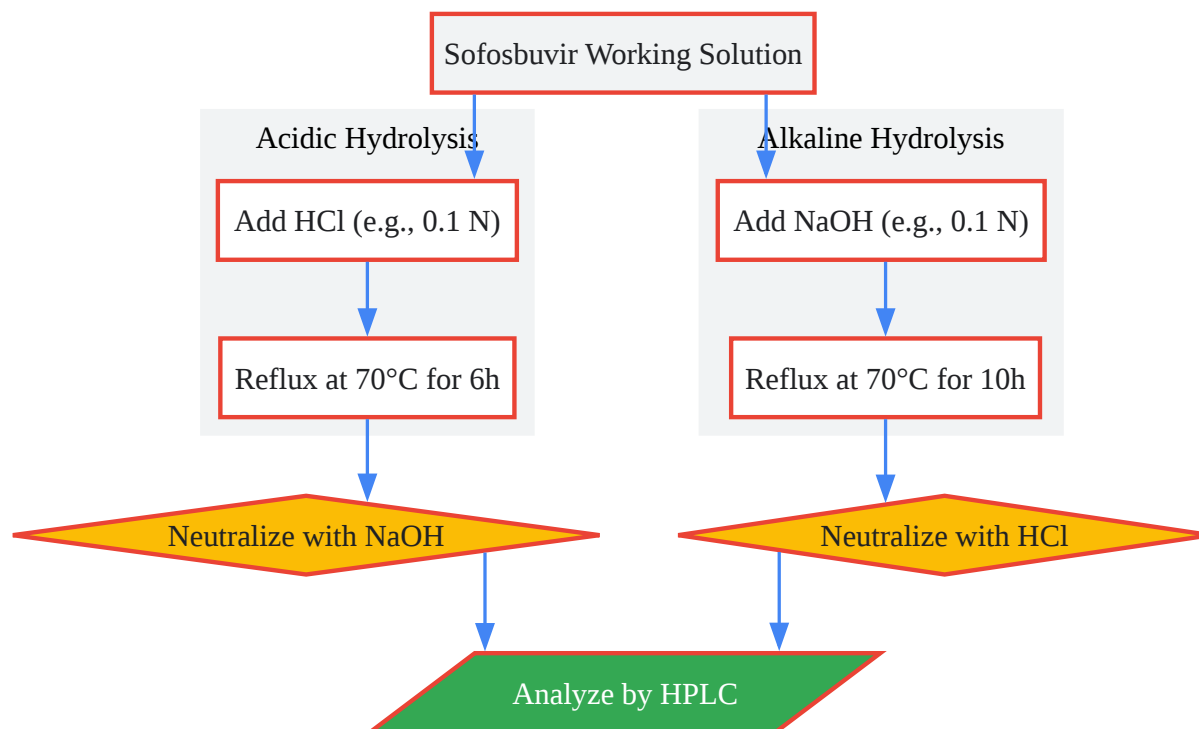
Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for the forced degradation studies of Sofosbuvir.



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Caption: General workflow for forced degradation studies of Sofosbuvir.



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